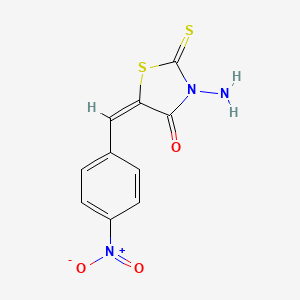![molecular formula C15H20N2O6S B3616094 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3616094.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxin ring, a morpholine ring, and a methanesulfonamide group, making it a unique structure for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Morpholine Ring: This step involves the reaction of the benzodioxin intermediate with morpholine under controlled conditions.
Attachment of the Methanesulfonamide Group: The final step includes the sulfonation of the intermediate product to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(piperidin-4-yl)-2-oxoethyl]methanesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyrrolidin-4-yl)-2-oxoethyl]methanesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-24(19,20)17(11-15(18)16-4-6-21-7-5-16)12-2-3-13-14(10-12)23-9-8-22-13/h2-3,10H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNLSBPFFAPMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-[4-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B3616015.png)
![2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B3616018.png)
![1-(4-fluorophenyl)-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3616026.png)

![N-[4-chloro-3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide](/img/structure/B3616037.png)

![N-benzyl-2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B3616050.png)
![2-[2-(4-chlorophenyl)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3616051.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-phenylmethanesulfonamide](/img/structure/B3616061.png)

![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B3616104.png)

![4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B3616121.png)
![2-chloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B3616128.png)
